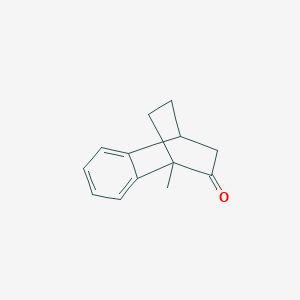

1-Methyl-3,4-dihydro-1,4-ethanonaphthalen-2(1H)-one

Description

Structure

3D Structure

Properties

CAS No. |

918299-17-9 |

|---|---|

Molecular Formula |

C13H14O |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

8-methyltricyclo[6.2.2.02,7]dodeca-2,4,6-trien-9-one |

InChI |

InChI=1S/C13H14O/c1-13-7-6-9(8-12(13)14)10-4-2-3-5-11(10)13/h2-5,9H,6-8H2,1H3 |

InChI Key |

LQCQOFCGHLWETR-UHFFFAOYSA-N |

Canonical SMILES |

CC12CCC(CC1=O)C3=CC=CC=C23 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3,4-dihydro-1,4-ethanonaphthalen-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include:

Temperature: Moderate to high temperatures (50-150°C)

Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

Solvents: Organic solvents like toluene or ethanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3,4-dihydro-1,4-ethanonaphthalen-2(1H)-one can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas.

Substitution: Electrophilic or nucleophilic substitution reactions, often involving halogens or other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, hydrogen gas

Solvents: Organic solvents like dichloromethane, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

The compound 1-Methyl-3,4-dihydro-1,4-ethanonaphthalen-2(1H)-one , also known as a member of the naphthalene derivatives, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in the fields of organic chemistry, fragrance development, and medicinal chemistry.

Organic Synthesis

One of the primary applications of this compound is its use as an intermediate in organic synthesis. It serves as a precursor for the synthesis of various complex molecules. The compound can undergo a range of reactions including:

- Reduction Reactions : It can be reduced to form alcohol derivatives, which are valuable in the synthesis of pharmaceuticals.

- Alkylation : The presence of active hydrogen atoms allows for alkylation reactions that can introduce various substituents onto the naphthalene core.

Fragrance Industry

Due to its pleasant aroma profile, this compound is utilized as a fragrance component in perfumes and personal care products. Its ability to impart a floral or sweet scent makes it desirable for:

- Perfume Formulation : It can be blended with other fragrance notes to create complex scents.

- Cosmetic Products : Used in lotions and creams for its aromatic properties.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit biological activity that could be harnessed for medicinal purposes. Some notable applications include:

- Antimicrobial Activity : Studies have shown that certain derivatives possess significant antimicrobial properties, making them potential candidates for developing new antibiotics.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory effects, which could lead to therapeutic applications in treating inflammatory diseases.

Material Science

The compound's unique chemical structure allows it to be explored in material science applications. It can be used as:

- Polymer Additives : Enhancing the properties of polymers through incorporation into polymer matrices.

- Dyes and Pigments : The compound can be modified to create colorants for various materials.

Case Study 1: Synthesis of Complex Molecules

In a study published in the Journal of Organic Chemistry, researchers synthesized complex polycyclic compounds using this compound as a starting material. The study highlighted the efficiency of this compound in facilitating multi-step synthetic pathways leading to biologically active molecules.

Case Study 2: Antimicrobial Properties

A recent investigation into the antimicrobial properties of various naphthalene derivatives included testing this compound. The results demonstrated significant activity against several strains of bacteria and fungi, suggesting its potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-Methyl-3,4-dihydro-1,4-ethanonaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.

Pathways: Modulation of biochemical pathways, such as those involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Fluorinated Derivatives

Compound: 5,6,7,8-Tetrafluoro-3,4-dihydro-1,4-methanonaphthalen-2(1H)-one

- Molecular Formula : C11H6OF4

- Molecular Weight : 230.16 g/mol

- Key Features: Fluorine substituents enhance electronegativity and metabolic stability.

Methoxy-Substituted Derivatives

Compound: 3,4-Dihydro-5,8-dimethoxy-1,4-ethanonaphthalen-2(1H)-one

- Molecular Formula : C14H16O3

- Molecular Weight : 232.28 g/mol

- No explicit bioactivity data are available .

Structural Isomers and Heterocyclic Analogs

3-Methyltetral-1-one (3-Methyl-3,4-dihydronaphthalen-1(2H)-one)

Naphthyridinone Derivatives

Compound : 7-Bromo-3,4-dihydro-1,5-naphthyridin-2(1H)-one

- Molecular Formula : C8H7BrN2O

- Molecular Weight : 227.06 g/mol

- Key Features : Incorporation of nitrogen atoms alters electronic properties and hydrogen-bonding capacity. Used in medicinal chemistry but lacks reported bioactivity data .

Comparative Analysis Table

Key Research Findings and Implications

Substituent Effects : Fluorination (e.g., tetrafluoro derivatives) increases molecular weight and stability but may reduce bioavailability due to heightened hydrophobicity . Methoxy groups enhance lipophilicity, favoring membrane interaction but requiring optimization to avoid excessive hydrophobicity .

Bridge vs.

Heterocyclic Modifications: Nitrogen-containing analogs (e.g., naphthyridinones) introduce hydrogen-bonding sites, which could enhance interactions with biological targets but require further pharmacological validation .

Biological Activity

1-Methyl-3,4-dihydro-1,4-ethanonaphthalen-2(1H)-one, also known by its CAS number 918299-17-9, is a compound belonging to the naphthalene family. This compound has garnered attention due to its potential biological activities, including antioxidant properties and effects on various biological pathways. This article compiles findings from diverse sources to provide a comprehensive overview of its biological activity.

The molecular formula for this compound is with a molecular weight of 198.25 g/mol. It is characterized by a high gastrointestinal absorption rate and permeability across the blood-brain barrier (BBB) .

| Property | Value |

|---|---|

| Molecular Formula | C13H14O |

| Molecular Weight | 198.25 g/mol |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

| GI Absorption | High |

| BBB Permeant | Yes |

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. In vitro assays demonstrated significant scavenging activity against free radicals such as DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating its potential utility in preventing oxidative stress-related damage .

Enzyme Inhibition

The compound has been evaluated for its effects on various enzymes:

- Cyclooxygenase (COX) Inhibition : Preliminary studies suggest it may inhibit COX enzymes involved in inflammation pathways.

- Lipoxygenase Activity : It has shown potential in modulating lipoxygenase pathways, which are crucial in inflammatory responses.

Neuroprotective Effects

Given its ability to cross the BBB, there is growing interest in the neuroprotective effects of this compound. Research indicates that it may exert protective effects against neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .

Study 1: Antioxidant Efficacy

A study conducted on various naphthalene derivatives, including this compound, assessed their antioxidant capabilities using DPPH assays. The results indicated a notable reduction in DPPH radicals, with IC50 values suggesting strong antioxidant activity comparable to established antioxidants .

Study 2: Neuroprotective Mechanisms

In a model of oxidative stress-induced neuronal damage, treatment with this compound resulted in decreased levels of reactive oxygen species (ROS) and improved cell viability. This suggests that the compound may protect neurons from oxidative damage through its antioxidant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.